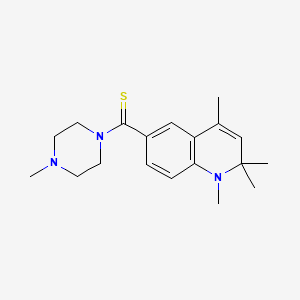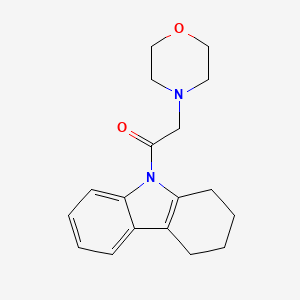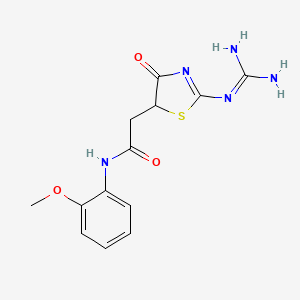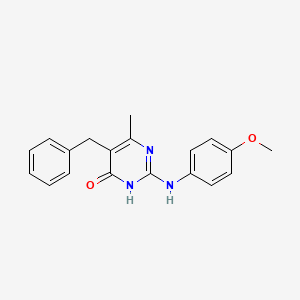
(4-Methylpiperazin-1-yl)(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is a complex organic compound with a unique structure that combines a piperazine ring and a quinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.
Medicine
In medicine, (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is being investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4-METHYLPIPERAZINO)-1,2-BENZENEDIAMINE: This compound shares the piperazine ring but has a different aromatic system.
1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE: This compound also contains a piperazine ring but with different substituents.
Uniqueness
The uniqueness of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE lies in its combination of a piperazine ring with a quinoline derivative, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C19H27N3S |
|---|---|
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-(1,2,2,4-tetramethylquinolin-6-yl)methanethione |
InChI |
InChI=1S/C19H27N3S/c1-14-13-19(2,3)21(5)17-7-6-15(12-16(14)17)18(23)22-10-8-20(4)9-11-22/h6-7,12-13H,8-11H2,1-5H3 |
Clave InChI |
UTCFPAQRKNWAJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=C1C=C(C=C2)C(=S)N3CCN(CC3)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)


![4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940656.png)
![3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B14940664.png)
![Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940679.png)

![1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14940694.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940701.png)
![2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14940702.png)


![(1E)-1-[(3,4-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940722.png)

